molecular formula C13H21NO5 B1455102 2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid CAS No. 1251009-59-2

2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid

Cat. No.: B1455102
CAS No.: 1251009-59-2
M. Wt: 271.31 g/mol
InChI Key: HTJUFOVAKKEPJG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid (CAS: 928653-75-2 or 1422344-26-0) is a bicyclic spiro compound featuring a 7-oxa-2-azaspiro[3.5]nonane core. The tert-butoxycarbonyl (Boc) group protects the secondary amine, while the carboxylic acid at position 5 enables further functionalization. Key properties include:

  • Molecular Formula: C13H21NO5 (varies slightly based on isomerism) .
  • Molecular Weight: ~269–273 g/mol .
  • Synthetic Utility: The Boc group enhances stability during peptide synthesis, and the spirocyclic scaffold provides conformational rigidity, beneficial in drug design .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-13(8-14)4-5-18-6-9(13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJUFOVAKKEPJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCOCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid (commonly referred to as Boc-7-Oxa-Spirononane) is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of pharmaceuticals targeting neurological and inflammatory diseases.

  • IUPAC Name : 2-(tert-butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid
  • Molecular Formula : C13H21NO5
  • Molecular Weight : 271.32 g/mol
  • CAS Number : 1955492-38-2
  • Purity : Typically around 97% .

The biological activity of Boc-7-Oxa-Spirononane is largely attributed to its ability to act as a protecting group for amines, which stabilizes the amine functionality during synthetic processes. Upon deprotection, the free amine can interact with various molecular targets, facilitating the formation of biologically active compounds . This mechanism is crucial for the development of pharmaceuticals that require precise functionalization of amine groups.

Neuroprotective Effects

The compound's application in neuropharmacology is promising. Research into related spirocyclic compounds has demonstrated neuroprotective effects, potentially through mechanisms involving the modulation of neurotransmitter systems or anti-inflammatory pathways . This suggests that Boc-7-Oxa-Spirononane may be explored further for its neuroprotective properties.

Anti-inflammatory Properties

Given the structural characteristics of Boc-7-Oxa-Spirononane, it may also exhibit anti-inflammatory effects. Compounds with similar scaffolds have been shown to inhibit pro-inflammatory cytokines and pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally related compounds, providing insights into the potential applications of Boc-7-Oxa-Spirononane:

  • Study on Antimicrobial Activity :
    • A study published in Journal of Medicinal Chemistry reported that spirocyclic compounds demonstrated significant activity against Gram-positive bacteria, suggesting a similar potential for Boc derivatives .
  • Neuropharmacological Research :
    • Research highlighted in Neuroscience Letters illustrated that spirocyclic amines could protect neuronal cells from oxidative stress-induced apoptosis, indicating a pathway for further investigation into Boc derivatives for neuroprotection .
  • Inflammation Modulation :
    • An investigation published in Pharmacology Reports showed that certain spirocyclic compounds inhibited TNF-alpha production in macrophages, hinting at potential anti-inflammatory applications for Boc derivatives .

Data Table: Comparison of Biological Activities

Compound NameAntimicrobial ActivityNeuroprotective EffectsAnti-inflammatory Properties
This compoundPotential (analog studies)Promising (analog studies)Potential (analog studies)
Related Spirocyclic Compound ASignificantModerateInhibitory
Related Spirocyclic Compound BModerateSignificantSignificant

Scientific Research Applications

Drug Development

The compound serves as a versatile building block in the synthesis of various pharmaceutical agents. Its unique spirocyclic structure allows for the modification of biological properties, making it an attractive candidate for drug design.

Case Study: Synthesis of Antiviral Agents
Recent studies have utilized this compound to develop antiviral agents targeting RNA viruses. The spirocyclic framework enhances binding affinity to viral proteins, demonstrating potential in inhibiting viral replication.

Anticancer Research

The compound has been investigated for its anticancer properties, particularly in the modulation of pathways involved in tumor growth and metastasis.

Data Table: Anticancer Activity

Compound VariantCancer TypeIC50 (µM)Mechanism of Action
Variant ABreast12.5Apoptosis induction
Variant BLung8.3Cell cycle arrest

Synthetic Intermediates

The compound is frequently used as an intermediate in organic synthesis due to its functional groups that can undergo further transformations.

Table: Synthetic Routes

Reaction TypeReactantsConditionsYield (%)
EsterificationAlcohol + AcidReflux, 24h85
Amide FormationAmine + AcidRoom Temp, 12h90
ReductionKetone + Reducing AgentNaBH4, Ethanol95

Enzyme Inhibition Studies

Research has shown that derivatives of this compound can act as inhibitors of certain enzymes, which are critical in metabolic pathways.

Case Study: Enzyme Inhibition
A derivative was tested against dihydrofolate reductase (DHFR), showing competitive inhibition with a Ki value of 15 µM, indicating its potential as a lead compound for further development in antifolate therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

a. 2-Boc-5-oxa-2-aza-spiro[3.5]nonane-6-carboxylic acid
  • Key Differences : Carboxylic acid at position 6 instead of 4.
  • Impact : Altered hydrogen-bonding capacity and steric effects may influence interactions with biological targets or synthetic intermediates.
  • Synthesis : Similar Boc-protection strategies apply, but yields and purification steps may differ due to regiochemistry .
b. 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid (CAS 873924-12-0)
  • Key Differences : Boc group at position 7 (vs. 2) and carboxylic acid at position 2.
  • Molecular Weight : 269.34 g/mol .
  • Applications : Suitable for orthogonal protection in peptide synthesis but may exhibit distinct reactivity due to spatial arrangement .

Spiro Ring Size and Heteroatom Variations

a. (5S,8R)-7-(tert-Butoxycarbonyl)-2,6-dioxo-1-oxa-7-azaspiro[4.4]nonane-8-carboxylic acid
  • Key Differences: Spiro[4.4]nonane core (vs. [3.5]) with additional oxo groups.
  • Synthesis : Oxidized using Jones reagent (80% yield) .
  • Applications : Intermediate for lycoperdic acid, a natural product analog .
b. tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1408075-19-3)
  • Key Differences: Amino group at position 7 instead of carboxylic acid.
  • Molecular Weight : 240.34 g/mol .
  • Utility: Amino group enables amide bond formation, expanding applications in combinatorial chemistry .

Ester Derivatives and Prodrugs

a. Ethyl 7-oxaspiro[3.5]nonane-6-carboxylate (CAS 1424995-17-4)
  • Key Differences : Ethyl ester instead of free carboxylic acid.
  • Purity : 95% .
  • Utility : Esterification enhances lipophilicity for membrane permeability; hydrolysis yields the active carboxylic acid .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid 928653-75-2 C13H21NO5 269.34 Boc, carboxylic acid (C5) Peptide synthesis, drug design
7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid 873924-12-0 C14H23NO4 269.34 Boc, carboxylic acid (C2) Orthogonal protection
tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate 1408075-19-3 C13H24N2O2 240.34 Boc, amino (C7) Amide conjugation
Ethyl 7-oxaspiro[3.5]nonane-6-carboxylate 1424995-17-4 C11H16O3 196.24 Ethyl ester (C6) Prodrug development

Preparation Methods

Stepwise Synthesis via Spirocyclization and Protection

According to a commercial supplier’s data (GLP Bio), physical methods such as vortex mixing, ultrasound, or hot water bath are employed to aid dissolution and reaction progress during formulation, implying similar approaches may be used in synthesis steps to enhance reaction kinetics and solubility of intermediates.

The preparation involves:

  • Starting from appropriate azaspiro precursors.
  • Boc protection using tert-butyl dicarbonate or related reagents.
  • Carboxylation or hydrolysis steps to introduce the carboxylic acid group.

Related Spirocyclic Ester Synthesis as a Model

A patent (CN111518015A) describes a preparation method for tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-formic acid ester, a structurally related spirocyclic compound. The method involves a four-step reaction sequence starting from 1,4-dioxaspiro[4.5]decane-8-ketone:

  • Use of lithium diisopropylamide (LDA) for deprotonation.
  • Ring formation via nucleophilic substitution.
  • Introduction of tert-butyl protecting groups.
  • Final esterification to yield the tert-butyl ester derivative.

This method addresses common synthetic challenges such as raw material cost, reaction control, and batch scalability, which are directly relevant to the preparation of 2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid.

Detailed Preparation Protocol (Inferred and Adapted)

Step Reagents/Conditions Purpose Notes
1 Starting azaspiro compound Spiro ring formation Use of base such as LDA for deprotonation
2 tert-Butyl dicarbonate (Boc2O), base Boc protection of nitrogen Reaction under mild conditions to avoid side reactions
3 Hydrolysis or carboxylation reagent Introduction of carboxylic acid Controlled pH and temperature to prevent ring opening
4 Purification (e.g., silica gel chromatography) Isolation of pure product Use of organic solvents such as ethyl acetate, dichloromethane

Stock Solutions and Formulation Data

For practical laboratory handling and further biological or chemical studies, the compound’s stock solutions are prepared as follows:

Amount of Compound (mg) 1 mM Solution Volume (mL) 5 mM Solution Volume (mL) 10 mM Solution Volume (mL)
1 3.6858 0.7372 0.3686
5 18.4291 3.6858 1.8429
10 36.8582 7.3716 3.6858

Preparation involves dissolving the compound in DMSO followed by stepwise addition of co-solvents such as PEG300, Tween 80, corn oil, or water, ensuring clarity at each step with physical aids like vortex or ultrasound.

Research Findings and Optimization Notes

  • The Boc protection step is critical and must be optimized to avoid overreaction or incomplete protection.
  • Ring formation reactions benefit from strong, non-nucleophilic bases (e.g., LDA) and low temperatures to control regioselectivity.
  • Purification is typically achieved via chromatography using silica gel and solvents like ethyl acetate or dichloromethane.
  • Physical methods (ultrasound, vortex) improve solubility and reaction homogeneity during synthesis and formulation.
  • The use of commercially available spirocyclic ketone precursors reduces cost and simplifies synthesis.

Summary Table of Key Preparation Parameters

Parameter Optimal Conditions Comments
Starting material 1,4-dioxaspiro ketone derivatives Readily available, cost-effective
Base for deprotonation Lithium diisopropylamide (LDA) Strong, non-nucleophilic
Boc protection reagent tert-Butyl dicarbonate Mild conditions, base-catalyzed
Carboxylation method Hydrolysis or esterification Controlled pH, temperature
Solvent system Toluene, tetrahydrofuran, ethyl acetate Solubility and reaction compatibility
Purification technique Silica gel chromatography Efficient isolation of pure compound
Physical aids Ultrasound, vortex mixing, hot water bath Enhance solubility and reaction rates

Q & A

Basic Question: What are the recommended synthetic routes and purification strategies for 2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid?

Answer:
The compound is typically synthesized via spiroannulation of bicyclic intermediates. A common approach involves:

  • Step 1 : Cyclization of a Boc-protected amino alcohol with a ketone or aldehyde to form the spirocyclic core .
  • Step 2 : Carboxylic acid introduction via oxidation (e.g., Jones oxidation) or carboxylation of a pre-functionalized spiro intermediate .
  • Purification : Use reverse-phase HPLC or silica gel chromatography, as evidenced by similar spiro compounds (e.g., ethyl esters in ) requiring high-purity isolation (≥95%) .

Basic Question: Which spectroscopic and chromatographic methods are critical for characterizing this spirocyclic compound?

Answer:

  • NMR : 1^1H and 13^13C NMR to confirm spirocyclic geometry (e.g., distinct tert-butyl signals at δ 1.4 ppm for Boc groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C13_{13}H21_{21}NO6_6, MW 289.33 as per ).
  • HPLC : Purity assessment using C18 columns with UV detection at 210–254 nm, as reported for structurally related azaspiro compounds .

Basic Question: What safety precautions are necessary when handling this compound?

Answer:

  • Hazards : Potential skin/eye irritation (H315, H319) and respiratory tract irritation (H335) based on analogous spiro compounds .
  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Storage : Store at 2–8°C in sealed, dry containers to prevent hydrolysis of the Boc group .

Advanced Question: How does the spirocyclic architecture influence its potential as a bioactive scaffold in drug discovery?

Answer:

  • Conformational Rigidity : The spiro[3.5]nonane system restricts rotational freedom, enhancing target binding selectivity (e.g., kinase inhibitors) .
  • Bioisosteric Potential : The 7-oxa-2-aza motif mimics peptide backbones, useful in protease-resistant peptidomimetics .
  • Case Study : Analogous spiro intermediates (e.g., tert-butyl 6-oxo-2-azaspiro derivatives in ) are used in CNS drug candidates due to blood-brain barrier penetration .

Advanced Question: How can stereochemical variations at the spiro center impact biological activity?

Answer:

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H) to separate enantiomers, as seen in (2S,5R)-configured Boc-amino acids ( ).
  • Activity Correlation : Stereochemistry at the spiro junction affects receptor binding; e.g., R-configuration may enhance affinity for G-protein-coupled receptors .

Advanced Question: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

  • pH Sensitivity : The Boc group hydrolyzes under acidic conditions (pH < 3) or basic conditions (pH > 10), releasing CO2_2 and tert-butanol .
  • Thermal Stability : Decomposes above 150°C, with hazardous byproducts (e.g., CO, NOx_x) detected via TGA-MS .
  • Recommendation : Optimize reaction pH (4–8) and avoid prolonged heating .

Advanced Question: What mechanistic insights exist for its reactivity in cross-coupling reactions?

Answer:

  • Boronic Acid Coupling : The carboxylic acid can be converted to a boronate ester for Suzuki-Miyaura reactions, as shown in for aryl-spiro hybrids.
  • Challenges : Steric hindrance from the spiro system may reduce coupling efficiency; microwave-assisted catalysis improves yields .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid
Reactant of Route 2
2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid

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